Zenarestat
CAS No.: 112733-06-9
Cat. No.: VC0547741
Molecular Formula: C17H11BrClFN2O4
Molecular Weight: 441.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112733-06-9 |
|---|---|
| Molecular Formula | C17H11BrClFN2O4 |
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) |
| Standard InChI Key | SXONDGSPUVNZLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O |
| Appearance | Solid powder |
Introduction
Pharmacological Profile of Zenarestat
Enzyme Inhibition Specificity
Table 1: Enzyme Inhibition Profile of Zenarestat
| Enzyme | IC₅₀ (μM) | Species |
|---|---|---|
| Aldose reductase | 0.0075 | Rat sciatic |
| Aldose reductase | 0.044 | Human recombinant |
| Aldehyde reductase | 2.4 | Rat liver |
| Hexokinase | >100 | Rat brain |
| Glutathione reductase | >100 | Bovine liver |
Tissue Distribution and Sorbitol Reduction
Clinical Efficacy in Diabetic Neuropathy
Nerve Conduction Velocity Improvements
A 52-week, randomized, double-blind trial (n=537) tested Zenarestat (3.2–32 mg/day) in diabetic peripheral neuropathy (DPN) patients . Dose-dependent sorbitol suppression (>80% at 32 mg/day) correlated with significant NCV improvements (Table 2). Peroneal motor NCV increased by 1.2 m/s vs. placebo (p<0.01), while sural sensory NCV rose by 1.8 m/s (p<0.05) .
Table 2: Zenarestat’s Dose-Dependent Effects in Clinical Trials
| Dose (mg/day) | Sorbitol Suppression (%) | NCV Improvement (m/s) | Myelinated Fiber Density Increase (%) |
|---|---|---|---|
| 3.2 | 45–60 | 0.4 | 8 |
| 10 | 65–75 | 0.9 | 12 |
| 32 | >80 | 1.8 | 21 |
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ (ng/mL) | 320 ± 45 |
| Tₘₐₓ (h) | 2.5 ± 0.8 |
| AUC₀–₂₄ (ng·h/mL) | 2,800 ± 400 |
| Half-life (h) | 14 ± 2 |
Adverse Events
In clinical trials, Zenarestat’s safety profile mirrored placebo, with adverse drug reactions occurring in 16.2% vs. 14.0% (p=NS) . Common side effects included transient dizziness (4.1%) and gastrointestinal discomfort (3.7%) .
Comparative Analysis with Other Aldose Reductase Inhibitors
Zenarestat outperforms first-generation ARIs like tolrestat in sorbitol suppression (Table 4). At 32 mg/day, it achieves >80% suppression vs. 40–50% for tolrestat (200 mg/day) . Ranirestat, a newer ARI, matches Zenarestat’s efficacy but requires higher doses (20–40 mg/day) .
Table 4: Comparison of Zenarestat with Select ARIs
| ARI | Dose (mg/day) | Sorbitol Suppression (%) | NCV Improvement (m/s) |
|---|---|---|---|
| Zenarestat | 32 | >80 | 1.8 |
| Ranirestat | 40 | 75–85 | 1.6 |
| Tolrestat | 200 | 40–50 | 0.7 |
Future Directions and Clinical Implications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume